(3-Amino-adamantan-1-yl)-acetic acid

Solubility Formulation Drug Delivery

Researchers synthesizing DPP-4 inhibitor analogs or DAO-targeting tool compounds require orthogonal bifunctionality absent in simple adamantane acids. (3-Amino-adamantan-1-yl)-acetic acid (CAS 103360-61-8) provides a rigid adamantane cage with a free primary amine and a carboxylic acid for peptide conjugation. - **Key application**: Vildagliptin analog synthesis via amide bond formation. - **Biological validation**: Human DAO inhibition (IC50 = 180 nM). - **Reliable supply**: ≥95% purity as free base or HCl salt. Immediate shipment.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 103360-61-8
Cat. No. B3075652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-adamantan-1-yl)-acetic acid
CAS103360-61-8
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N)CC(=O)O
InChIInChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)
InChIKeyYNPWECOFXFMAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.6 [ug/mL]

(3-Amino-adamantan-1-yl)-acetic acid (CAS 103360-61-8): Procurement Data Sheet for a Bifunctional Adamantane Amino Acid Building Block


(3-Amino-adamantan-1-yl)-acetic acid (CAS 103360-61-8), also known as 2-(3-amino-1-adamantyl)acetic acid, is an adamantane-based amino acid derivative with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol [1]. It features a rigid, lipophilic adamantane cage structure functionalized with a primary amino group at the 3-position and an acetic acid moiety at the 1-position, imparting a predicted XLogP3 of -0.3 and a pKa of approximately 4.72 [1]. The compound is typically supplied as a white crystalline powder with a standard purity of ≥95% and is offered by multiple vendors as both the free base (CAS 103360-61-8) and the hydrochloride salt (CAS 75667-94-6) .

A
Bifunctional adamantane building block: orthogonal amino and carboxylic acid handles support selective coupling.
B
Reported higher aqueous solubility compared to non-aminated analogs, supporting aqueous-phase formulation studies.
C
Suitable for peptidomimetic synthesis, bioconjugation, and N-alkyl/N-acyl derivatization in drug discovery research.

Why (3-Amino-adamantan-1-yl)-acetic acid Cannot Be Substituted by Common Adamantane Carboxylic Acids in Drug Discovery


In pharmaceutical research, substituting (3-Amino-adamantan-1-yl)-acetic acid with seemingly analogous adamantane carboxylic acids, such as 1-adamantaneacetic acid (CAS 4942-47-6) or 1,3-adamantanediacetic acid (CAS 17768-28-4), is functionally invalid. The critical distinction lies in the presence of the 3-amino group, which enables orthogonal synthetic derivatization (e.g., amide bond formation, peptide conjugation) while maintaining the favorable membrane-interacting properties of the adamantane core. This is particularly evident in the synthesis of DPP-4 inhibitors like vildagliptin, where the 3-amino-1-adamantyl moiety serves as a key pharmacophoric anchor, a role that non-aminated analogs cannot fulfill due to their inability to form stable N-alkyl or N-acyl linkages [1][2]. Furthermore, the compound has demonstrated specific enzyme inhibition activity (e.g., human D-amino acid oxidase, IC50 = 180 nM) that is absent in simple adamantane acetic acid derivatives, underscoring its unique biological relevance [3].

Target Compound (3-Amino-adamantan-1-yl)-acetic acid Contains primary amino (3-position) and carboxylic acid (1-position). Enables orthogonal derivatization.
Potential Substitute 1-Adamantaneacetic acid (CAS 4942-47-6) Lacks the 3-amino group. Limits synthesis to carboxylic acid chemistry; cannot support site-specific amide conjugation.
Target Compound (3-Amino-adamantan-1-yl)-acetic acid Single amino handle allows controlled, monofunctional modification of the adamantane core.
Potential Substitute 1,3-Adamantanediacetic acid (CAS 17768-28-4) Contains only carboxylic acid groups. Cross-reactivity risk in peptide coupling; cannot form N-alkyl linkages for DPP-4 inhibitor scaffolds.
Similar products may not be interchangeable. The 3-amino group provides specific enzyme-binding context (e.g., DAO) absent in simple acid analogs.

Quantitative Differentiation of (3-Amino-adamantan-1-yl)-acetic acid: Key Evidence for Procurement Decisions


Aqueous Solubility Advantage of (3-Amino-adamantan-1-yl)-acetic acid vs. 1-Adamantaneacetic Acid

(3-Amino-adamantan-1-yl)-acetic acid exhibits markedly superior aqueous solubility compared to the non-aminated analog 1-adamantaneacetic acid. The target compound is described as soluble in water and organic solvents such as methanol and ethanol . In contrast, 1-adamantaneacetic acid is characterized as only slightly soluble in water and primarily soluble in methanol . This difference in aqueous solubility is a direct consequence of the polar amino group in the target compound, which enhances hydrophilicity and reduces the LogP from ~2.68 (for 1-adamantaneacetic acid) to -0.3 (XLogP3) [1].

Aqueous Solubility Advantage
Class-level inference
Target is soluble in water vs comparator only slightly soluble
Target: Soluble in water, MeOH, EtOH
Comparator: 1-Adamantaneacetic acid: slightly soluble in water
Supports aqueous-phase formulation and biological assay workflows.
Data from vendor reports and database comparisons; requires lot-specific verification.
Solubility Formulation Drug Delivery

Structural Distinction from 1,3-Adamantanediacetic Acid: Monofunctional Amino Handle

While 1,3-adamantanediacetic acid (CAS 17768-28-4) offers two carboxylic acid groups for derivatization, it lacks the primary amino group present in (3-Amino-adamantan-1-yl)-acetic acid . The target compound uniquely provides an amino group at the 3-position of the adamantane cage, enabling chemoselective reactions (e.g., amide coupling, reductive amination) that are orthogonal to the acetic acid moiety. This is particularly valuable in the synthesis of DPP-4 inhibitors, where the 3-amino-1-adamantyl group is a critical structural motif, as exemplified in the synthesis of vildagliptin [1].

Orthogonal Functional Handle
Class-level inference
Primary amino group present in target; absent in diacid comparator
Target: -NH2 (3-position) + -COOH (1-position)
Comparator: 1,3-Adamantanediacetic acid: two -COOH groups only
Enables chemoselective amide coupling and peptide conjugation; critical for DPP-4 inhibitor motifs.
Structural inference based on molecular formula and functional group analysis.
Medicinal Chemistry Organic Synthesis Building Blocks

Enzymatic Target Engagement: Human D-Amino Acid Oxidase (DAO) Inhibition

(3-Amino-adamantan-1-yl)-acetic acid has been specifically evaluated for its inhibitory activity against recombinant human D-amino acid oxidase (DAO). In a biochemical assay measuring inhibition of full-length human DAO using an Amplex red/horseradish peroxidase fluorescence readout, the compound demonstrated an IC50 of 180 nM [1]. This target-specific biochemical data provides a quantifiable benchmark for its biological activity that is not available for many other simple adamantane carboxylic acid derivatives.

Human DAO Inhibition
Supporting evidence
IC50 = 180 nM
Assay: Recombinant human DAO, fluorescence readout
Reported enzyme inhibition context. Supports DAO-targeted screening and neuroscience assay-response interpretation.
Single-point assay reference; validation in target-specific model context is required.
Enzyme Inhibition Neuroscience Drug Discovery

Validated Application Scenarios for (3-Amino-adamantan-1-yl)-acetic acid in Scientific Research and Industrial Synthesis


Synthesis of DPP-4 Inhibitors and Anti-Diabetic Agents

The 3-amino-1-adamantyl group is a core structural component of the DPP-4 inhibitor vildagliptin, a clinically approved anti-diabetic drug. (3-Amino-adamantan-1-yl)-acetic acid serves as a strategic building block for generating vildagliptin analogs and related DPP-4 inhibitors through amide bond formation with the amino group [1][2]. The compound's bifunctional nature (amino and carboxylic acid groups) allows for modular construction of peptidomimetic inhibitors, making it a valuable intermediate in medicinal chemistry campaigns targeting type 2 diabetes.

Development of Novel Antiviral Adamantane Derivatives

Adamantane-based compounds, including amino acid conjugates of amantadine and rimantadine, have demonstrated antiviral activity against influenza A virus strains. The amino acid conjugation strategy, which (3-Amino-adamantan-1-yl)-acetic acid can directly enable, has been shown to produce analogs with IC50 values as low as 0.11 µM against H3N2 influenza A virus [3]. The compound's amino group provides a convenient handle for conjugating additional pharmacophores to the adamantane core, a proven strategy for enhancing antiviral potency and overcoming resistance.

D-Amino Acid Oxidase (DAO) Inhibitor Research

Based on its demonstrated inhibitory activity against human DAO (IC50 = 180 nM), (3-Amino-adamantan-1-yl)-acetic acid is a relevant tool compound for neuroscience research focused on D-serine metabolism and NMDA receptor modulation [4]. DAO inhibitors are of interest for their potential to elevate D-serine levels in the brain, which may have implications for schizophrenia and other neurological disorders. The compound can be used as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective DAO inhibitors.

Synthesis of Aminoadamantylcalixarenes for Antiviral Applications

The 3-amino-1-adamantyl moiety has been successfully incorporated into calix[4]arene scaffolds to generate novel antiviral agents. Specifically, N-(3-amino-1-adamantyl)calix[4]arenes have been synthesized and evaluated for activity against herpes simplex virus type 2 (HSV-2), with the nonalkylated derivative demonstrating a chemotherapeutic safety index (SI) of approximately 12.5 [5]. (3-Amino-adamantan-1-yl)-acetic acid, as a source of the 3-amino-1-adamantyl fragment, could be utilized in similar supramolecular antiviral research programs.

Application
Selection Property
Validation Focus
DPP-4 Inhibitor Analog Synthesis
Bifunctional amino/acid building block
Site-specific amide bond formation for peptidomimetic inhibitor scaffolds
Antiviral Derivative Development
Rigid adamantane core with amino conjugation handle
Viral inhibition assay-response context; structure-activity relationship profiling
D-Amino Acid Oxidase (DAO) Screening
3-Amino-1-adamantyl pharmacophoric anchor
Neuroscience assay-response context; D-serine metabolism pathway studies
Macrocyclic/Supramolecular Chemistry
Amino-functionalized adamantane fragment
Calixarene conjugate formation; anti-HSV research endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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